4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER

Description

Nomenclature and Structural Classification

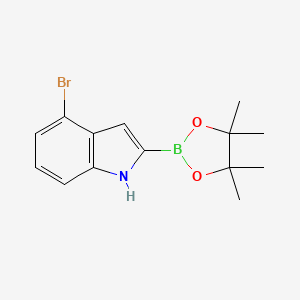

4-Bromo-1H-indole-2-boronic acid pinacol ester is systematically named 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole under IUPAC nomenclature. Its CAS registry number is 1256358-97-0 , and its molecular formula is C₁₄H₁₇BBrNO₂ , with a molecular weight of 322.01 g/mol . Structurally, it belongs to the boronic ester family, characterized by a boron atom covalently bonded to a pinacol (2,3-dimethyl-2,3-butanediol) moiety. The compound features an indole heterocycle substituted with a bromine atom at the 4-position and a boronic ester group at the 2-position.

The indole scaffold consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The boronic ester group introduces a tetracoordinated boron center within a dioxaborolane ring, enhancing stability and reactivity in cross-coupling reactions.

Chemical Composition and Physical Properties

The compound’s molecular composition is defined by its empirical formula (C₁₄H₁₇BBrNO₂ ) and precise mass (321.054 Da ). Key physical properties include:

The boronic ester group confers moderate hydrophobicity, making the compound compatible with organic solvents. Its stability under anhydrous conditions is critical for synthetic applications.

Historical Context in Boronic Ester Chemistry

Boronic esters emerged as pivotal reagents in organic synthesis following the development of the Suzuki-Miyaura cross-coupling reaction in the 1980s. Pinacol boronic esters, in particular, gained prominence due to their air and moisture stability compared to free boronic acids. The synthesis of this compound represents a specialized application of borylation strategies to heterocyclic systems, enabling modular functionalization of indole scaffolds.

Early methodologies for indole borylation relied on transition-metal catalysis, such as palladium-mediated coupling of bis(pinacolato)diboron with halogenated indoles. Recent advances include photochemical assembly of boronic esters and improved purification techniques using boric acid-impregnated silica gel.

Position in Heterocyclic Chemistry Literature

Indole derivatives occupy a central role in medicinal and materials chemistry due to their prevalence in natural products and pharmaceuticals. The incorporation of a boronic ester at the 2-position of 4-bromoindole enhances its utility as a synthetic intermediate. For example, it serves as a substrate in Suzuki-Miyaura couplings to construct biaryl structures found in kinase inhibitors and antimicrobial agents.

The compound’s reactivity has been explored in diverse contexts:

- Cross-Coupling Reactions : Participates in palladium-catalyzed couplings with aryl halides to form carbon-carbon bonds.

- Functional Group Compatibility : Tolerates nitro, methoxy, and halogen substituents during synthetic transformations.

- Heterocyclic Diversification : Enables synthesis of fused indole systems via intramolecular cyclization[15

Properties

IUPAC Name |

4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BBrNO2/c1-13(2)14(3,4)19-15(18-13)12-8-9-10(16)6-5-7-11(9)17-12/h5-8,17H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQMOXKWQOAHNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681932 | |

| Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-97-0 | |

| Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselective Bromination at the 4th Position

Miyaura Borylation for Boronic Ester Formation

Palladium-Catalyzed Coupling Mechanism

The Miyaura borylation reaction is the cornerstone for introducing the boronic ester group at the 2nd position of the indole ring. This transition-metal-catalyzed process involves bis(pinacolato)diboron (B₂pin₂) as the boron source and a palladium catalyst (e.g., Pd(dppf)Cl₂) to facilitate the coupling. The reaction proceeds via oxidative addition of palladium into the carbon-bromine bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the boronate ester.

Optimized Reaction Conditions

-

Catalyst loading : 1–3 mol% Pd(dppf)Cl₂ balances cost and efficiency.

-

Solvent system : Tetrahydrofuran (THF) or dioxane ensures optimal catalyst activity and substrate solubility.

-

Base selection : Potassium acetate (KOAc) neutralizes HBr byproducts, driving the reaction to completion.

Representative protocol :

-

Combine 4-bromo-1H-indole (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dppf)Cl₂ (2 mol%), and KOAc (3.0 equiv) in anhydrous dioxane.

-

Heat at 80–100°C under nitrogen for 6–12 hours.

-

Extract with ethyl acetate, wash with dilute HCl, dry over Na₂SO₄, and purify via column chromatography.

Alternative Synthetic Routes

Sequential Functionalization Strategies

Alternative approaches involve pre-functionalizing the indole scaffold prior to boronation. For example, 2-lithioindole intermediates generated via directed ortho-metalation can react with pinacol boronic esters to install the boron group directly. This method avoids palladium catalysts but requires stringent anhydrous conditions and cryogenic temperatures (−78°C).

One-Pot Bromination-Borylation

Recent advances demonstrate the feasibility of combining bromination and borylation in a single pot. Using NBS and B₂pin₂ in tandem with a dual catalytic system (e.g., Pd/Cu), this approach reduces purification steps and improves atom economy. However, competing side reactions (e.g., homocoupling) necessitate careful optimization of stoichiometry and reaction time.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Base and Additive Screening

The choice of base significantly affects reaction efficiency:

-

Triethylamine (TEA) : Enhances reaction rate but may promote protodeboronation.

-

Molecular sieves : Added to scavenge moisture, improving boronate ester stability.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis leverages continuous flow reactors to achieve consistent product quality and scalability. Key advantages include:

Purification and Quality Control

Final purification typically involves recrystallization from methyl tert-butyl ether (MTBE) or chromatography on silica gel . Analytical validation via ¹¹B NMR (δ ~30 ppm for boronate esters) and HPLC-MS ensures >95% purity.

Challenges and Mitigation Strategies

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The boronic ester group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form corresponding substituted indoles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water), and aryl/vinyl halide.

Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., water or methanol).

Substitution: Nucleophiles (e.g., amines, thiols), solvent (e.g., dimethylformamide), and base (e.g., triethylamine).

Scientific Research Applications

Medicinal Chemistry

4-Bromo-1H-indole-2-boronic acid pinacol ester serves as a crucial building block in the synthesis of biologically active molecules. Its applications include:

- Anticancer Activity : Indole derivatives have demonstrated significant anticancer properties. This compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. It has been shown to inhibit specific protein kinases involved in cancer progression and modulate critical signaling pathways like PI3K/Akt and MAPK .

- Antibacterial Activity : The compound has been studied for its antibacterial properties, particularly against strains that produce β-lactamases, enzymes responsible for antibiotic resistance. Research indicates that boronic acids can enhance the efficacy of existing antibiotics against resistant bacterial strains .

Materials Science

In materials science, this compound is utilized in developing organic electronic materials, including:

- Organic Light-Emitting Diodes (OLEDs) : The unique electronic properties of indole derivatives make them suitable for applications in OLED technology.

- Organic Photovoltaics (OPVs) : The compound's ability to form stable films contributes to the efficiency of organic solar cells.

Chemical Biology

This compound is employed as a probe in biological studies, particularly in:

- Enzyme Inhibition Studies : Its structural features allow it to interact with enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Protein-Ligand Binding Studies : The compound's reactivity can be exploited to study interactions between proteins and ligands, facilitating drug discovery processes .

Chemical Reactions and Mechanisms

The compound undergoes various chemical reactions that enhance its utility:

Suzuki-Miyaura Coupling

This reaction involves coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base, yielding biaryl or styrene derivatives. This reaction is pivotal in synthesizing complex organic molecules.

Oxidation Reactions

The boronic ester group can be oxidized to a hydroxyl group using agents like hydrogen peroxide or sodium perborate, expanding its reactivity profile for further chemical modifications.

Substitution Reactions

The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols), allowing for the creation of diverse substituted indoles.

Anticancer Research

A study demonstrated that derivatives of 4-bromoindole compounds could significantly inhibit growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This research highlights the potential for developing new anticancer therapies based on this compound's structure .

Antibiotic Resistance

Research on boronic acids has shown their effectiveness against β-lactamase-producing bacteria. A specific case study indicated that combining boronic acids with existing antibiotics restored their efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 4-BROMO-1H-INDOLE-2-BORONIC ACID PINACOL ESTER depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The boronic ester group can form reversible covalent bonds with nucleophilic residues in the enzyme’s active site, such as serine or cysteine.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Catalytic Efficiency : Palladium-catalyzed reactions with 4-bromoindole-2-boronic acid pinacol ester achieve high yields (>70%) under optimized conditions (e.g., low Pd loading, inert atmosphere) .

- Drug Discovery : Indole boronic esters are key intermediates in synthesizing kinase inhibitors and antimicrobial agents. For example, highlights their role in targeting penicillin-binding proteins .

- Material Science: These compounds are used to fabricate organic semiconductors and nanographenes, leveraging their π-conjugated systems .

Biological Activity

4-Bromo-1H-indole-2-boronic acid pinacol ester is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C14H17BBrNO2

- Molecular Weight : 322.005 g/mol

- CAS Number : 1256358-97-0

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanisms of Action :

- Inhibition of Protein Kinases : Indole derivatives can inhibit specific protein kinases involved in cancer progression.

- Modulation of Signaling Pathways : They may affect pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Antibacterial Activity

Boronic acids, including this compound, have been studied for their antibacterial properties. Specifically, they have shown efficacy against certain strains of bacteria by targeting β-lactamases, enzymes that confer antibiotic resistance.

Case Study :

A study highlighted the effectiveness of boronic acids in overcoming Ambler class B β-lactamases, enhancing the activity of existing antibiotics against resistant bacterial strains .

Antiviral Activity

The antiviral potential of boronic acids has also been explored. They have been reported to interfere with viral replication processes, making them candidates for further investigation in antiviral drug development.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 4-bromoindole with pinacol boronate under specific catalytic conditions. This compound serves as a versatile building block in organic synthesis and medicinal chemistry.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 60 | Microwave irradiation with Pd(PPh₃)₄ as catalyst |

| Boronate Formation | Moderate | Various conditions yielding indolylboronic acids |

Case Studies

-

Indole Derivatives in Cancer Treatment :

A study demonstrated that specific indole derivatives could induce apoptosis in breast cancer cells via mitochondrial pathways . The incorporation of boronic acid moieties enhanced the selectivity and potency of these compounds. -

Antibacterial Efficacy Against Drug-Resistant Strains :

Research showed that compounds containing boronic acid groups effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) by targeting β-lactamase enzymes .

Q & A

What is the standard synthetic route for preparing 4-bromo-1H-indole-2-boronic acid pinacol ester?

The compound is typically synthesized via Miyaura borylation , a palladium-catalyzed reaction. A representative protocol involves:

- Starting material : 4-Bromo-1H-indole (or a brominated indole precursor).

- Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd catalyst (e.g., Pd(dppf)Cl₂), and a mild base (e.g., KOAc).

- Conditions : Reaction in anhydrous dioxane at 80–100°C under inert atmosphere for 3–6 hours. Post-reaction, the mixture is extracted with ethyl acetate, washed with dilute HCl, dried (Na₂SO₄), and purified via column chromatography or recrystallization .

- Key validation : Confirm the product’s structure using and NMR to identify the boronate ester peak (~30 ppm in NMR) .

How can reaction conditions be optimized to improve yield and reduce byproducts?

Advanced optimization strategies include:

- Catalyst loading : Reducing Pd catalyst to 1 mol% minimizes costs while maintaining efficiency .

- Solvent/base selection : Using toluene with stronger bases (e.g., PhOK) instead of dioxane/KOAc suppresses Heck byproducts and dimerization .

- Moisture control : Strict anhydrous conditions prevent hydrolysis of the boronate ester.

- Reaction monitoring : TLC or in situ NMR tracks boron incorporation and detects intermediates .

What analytical methods are critical for verifying purity and structural integrity?

- NMR spectroscopy : NMR identifies indole protons (δ 7.0–8.5 ppm) and pinacol methyl groups (δ 1.0–1.3 ppm). NMR confirms boronate ester formation .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., debrominated byproducts).

- Elemental analysis : Validates boron and bromine content .

How does the bromo substituent influence reactivity in cross-coupling reactions?

The bromo group on the indole ring enables sequential functionalization:

- Suzuki-Miyaura coupling : The boronate ester participates in C–C bond formation with aryl halides. The bromo group remains inert under these conditions but can later undergo Buchwald-Hartwig amination or Ullmann coupling .

- Steric effects : The indole’s planar structure minimizes steric hindrance, enhancing coupling efficiency compared to bulky substrates .

What steps mitigate side reactions like homocoupling or protodeboronation?

- Catalyst choice : Pd catalysts with bulky ligands (e.g., SPhos) suppress homocoupling .

- Acid scavengers : Adding molecular sieves or MgSO₄ minimizes protodeboronation.

- Low-temperature workup : Rapid extraction and neutral pH washes preserve the boronate ester .

How is this compound applied in designing bioactive molecules?

- Combinatorial libraries : The boronate ester serves as a building block in Suzuki couplings to generate indole-containing analogs for kinase inhibitors or protease substrates .

- Natural product synthesis : It is used in modular assembly of indole alkaloids, leveraging its dual reactivity (boron for coupling, bromine for further functionalization) .

What stability considerations are critical for long-term storage?

- Storage conditions : Store at -20°C under argon to prevent hydrolysis and oxidation.

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf life .

How to resolve contradictions in reported synthetic yields?

- Reproducibility checks : Verify catalyst activity (e.g., Pd leaching via ICP-MS) and reagent purity (e.g., B₂pin₂ moisture content).

- Byproduct analysis : Use GC-MS or NMR (if fluorinated analogs exist) to identify side products like debrominated indoles or Heck adducts .

What mechanistic insights explain the palladium-catalyzed borylation?

The reaction proceeds via oxidative addition of Pd(0) into the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the boronate ester. The indole’s electron-rich π-system stabilizes the Pd intermediate, enhancing turnover .

How can computational modeling aid in predicting reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.